

## Purvalanol B: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Purvalanol B** is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Its discovery as a member of the 2,6,9-trisubstituted purine class of compounds has positioned it as a valuable tool for cancer research and a potential scaffold for the development of novel therapeutics.[2] This technical guide provides an in-depth overview of **Purvalanol B**, covering its discovery, a representative chemical synthesis, its mechanism of action, and detailed protocols for its biological evaluation.

### **Discovery and Chemical Properties**

**Purvalanol B** was identified through the screening of chemical libraries for inhibitors of CDKs. It is also known by the synonym NG 95. The chemical name for **Purvalanol B** is (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol.

#### **Chemical Structure:**

Molecular Formula: C20H25CIN6O3

• Molecular Weight: 432.91 g/mol

CAS Number: 212844-54-7



## **Chemical Synthesis**

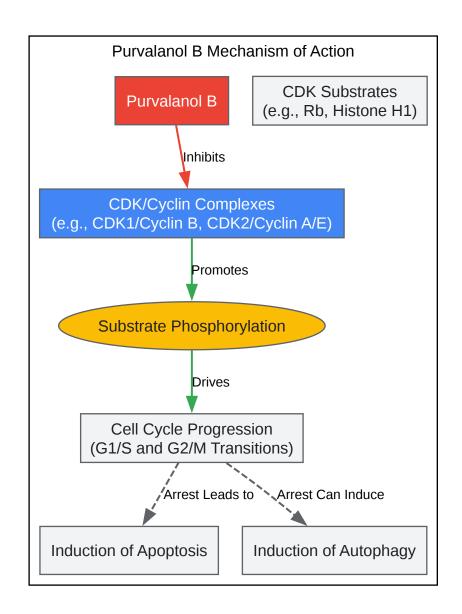
While the original detailed synthesis protocol from its discovery is not readily available in the public domain, a representative synthesis of **Purvalanol B** can be conceptualized based on the general methodologies for preparing 2,6,9-trisubstituted purines.[1][2][3][4][5] The synthesis typically involves a stepwise nucleophilic aromatic substitution on a di-substituted purine scaffold.

### **Representative Synthetic Workflow**

The following diagram illustrates a logical workflow for the synthesis of **Purvalanol B**, starting from 2,6-dichloropurine.







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